![molecular formula C20H14BrN3O3 B2808159 1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-89-2](/img/structure/B2808159.png)

1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

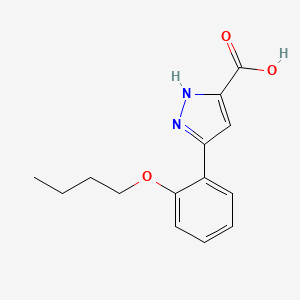

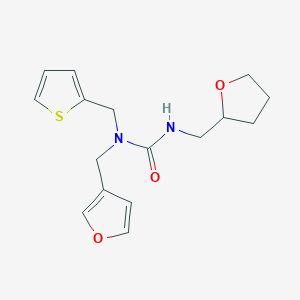

“1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C20H14BrN3O3. It has a molecular weight of 424.254 .

Molecular Structure Analysis

The molecular structure of “1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” consists of a benzimidazole core, which is a bicyclic compound made up of fused benzene and imidazole rings. It also contains a bromobenzyl group and a nitro group.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Antimicrobial Activity

1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole derivatives have been explored for their potential in inhibiting enzymes such as α-glucosidase, which is significant in managing diseases like diabetes. These compounds have shown promising α-glucosidase inhibitory activity, suggesting their utility in therapeutic applications. Additionally, certain derivatives exhibit notable antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. This antimicrobial activity indicates their potential use in developing new antibacterial agents (Menteşe, Ülker, & Kahveci, 2015).

Antifungal Properties

Benzimidazole derivatives, including those structurally related to 1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole, have been synthesized and tested for their antifungal activities. These compounds have demonstrated potential as fungicides, showing effectiveness against strains such as Candida albicans, Candida glabrata, and Candida krusei. Their antifungal properties suggest their applicability in treating fungal infections and in agricultural fungicides (Ahmadi & Nahri-Niknafs, 2011).

Antiproliferative Effects

Research into 2-aminobenzimidazole derivatives, which share a core structure with the compound , has revealed their potential antiproliferative activity against various human cancer cell lines. These findings underscore the potential of benzimidazole derivatives in cancer research, particularly in the development of new chemotherapeutic agents (Nawrocka et al., 2004).

Direcciones Futuras

Future research could focus on elucidating the synthesis process, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole”. This would provide a more comprehensive understanding of this compound .

Mecanismo De Acción

Target of Action

It is known that nitroimidazole compounds often target anaerobic bacteria .

Mode of Action

Nitroimidazole compounds typically inhibit bacterial protein synthesis by binding to rrna on both the 30s and 50s ribosomal subunits, preventing the formation of a translation initiation complex .

Biochemical Pathways

Nitroimidazole compounds, in general, are known to interfere with bacterial protein synthesis, which can affect a wide range of biochemical pathways .

Result of Action

The inhibition of bacterial protein synthesis by nitroimidazole compounds can lead to the death of the bacteria, thereby treating the infection .

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O3/c21-16-8-6-14(7-9-16)13-27-23-19-12-17(24(25)26)10-11-18(19)22-20(23)15-4-2-1-3-5-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFZAJGAQYSQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Br)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2808076.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2808080.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate](/img/structure/B2808087.png)

![2-(2-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2808090.png)

![(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride](/img/structure/B2808094.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2808098.png)

![3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2808099.png)